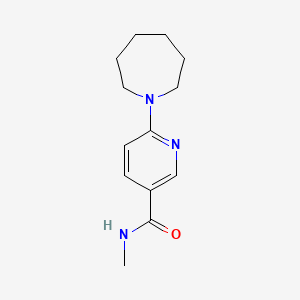![molecular formula C16H19Cl2NO2S B7508521 1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DCMP' and is a beta-adrenergic receptor antagonist.
Wirkmechanismus
DCMP acts as a beta-adrenergic receptor antagonist, which means it blocks the action of beta-adrenergic agonists such as adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, making it a useful tool in the study of cardiovascular diseases.
Biochemical and Physiological Effects:
DCMP has been found to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as to have an effect on the central nervous system. DCMP has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCMP in lab experiments is its specificity for beta-adrenergic receptors, which makes it a useful tool for studying these receptors. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds used in research.
Zukünftige Richtungen
There are many potential future directions for research involving DCMP. One area of interest is the development of new drugs that target beta-adrenergic receptors, and DCMP could be used as a tool in the development of these drugs. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of DCMP, which could lead to the development of new treatments for diseases such as arthritis and Alzheimer's disease. Additionally, DCMP could be used in studies investigating the role of beta-adrenergic receptors in the central nervous system, which could have implications for the treatment of neurological disorders.
Synthesemethoden
The synthesis of DCMP involves the reaction of 2,4-dichlorobenzyl chloride with N-methyl-methanamine to produce the intermediate compound, 1-(2,4-dichlorophenyl)-2-methylaminoethanol. This intermediate is then reacted with 2-thiophenemethanol in the presence of a base to produce the final product, 1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
DCMP has been studied extensively for its potential applications in various fields of scientific research. It has been found to be a useful tool in the study of beta-adrenergic receptors, which are important targets for many drugs used in the treatment of cardiovascular diseases. DCMP has also been used in studies investigating the regulation of blood pressure and heart rate, as well as in studies of the central nervous system.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2S/c1-19(8-12-4-5-13(17)7-16(12)18)9-14(20)10-21-11-15-3-2-6-22-15/h2-7,14,20H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZYMTXFQCSEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)CC(COCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)



![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)

![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)

![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)

